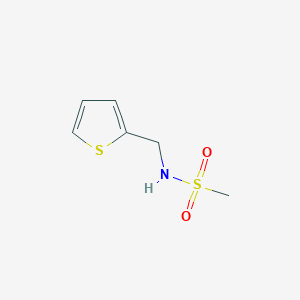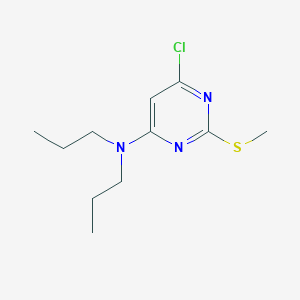
6-Chloro-2-(methylsulfanyl)-N,N-dipropyl-4-pyrimidinamine
Vue d'ensemble
Description
6-Chloro-2-(methylsulfanyl)-N,N-dipropyl-4-pyrimidinamine is a heterocyclic compound that belongs to the pyrimidine family It is characterized by the presence of a chlorine atom at the 6th position, a methylsulfanyl group at the 2nd position, and two propyl groups attached to the nitrogen atom at the 4th position of the pyrimidine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-(methylsulfanyl)-N,N-dipropyl-4-pyrimidinamine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 2-chloro-4,6-dimethoxypyrimidine.
Substitution Reaction: The chlorine atom at the 2nd position is substituted with a methylsulfanyl group using a nucleophilic substitution reaction.
Alkylation: The nitrogen atom at the 4th position is alkylated with propyl groups using an alkylating agent such as propyl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
6-Chloro-2-(methylsulfanyl)-N,N-dipropyl-4-pyrimidinamine undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can undergo reduction reactions, particularly at the chlorine atom, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dechlorinated products.
Substitution: Amino or thiol-substituted pyrimidines.
Applications De Recherche Scientifique
6-Chloro-2-(methylsulfanyl)-N,N-dipropyl-4-pyrimidinamine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and proteins, which can provide insights into its mechanism of action and potential therapeutic uses.
Materials Science: It is explored for its use in the synthesis of novel materials with unique electronic and optical properties.
Mécanisme D'action
The mechanism of action of 6-Chloro-2-(methylsulfanyl)-N,N-dipropyl-4-pyrimidinamine involves its interaction with specific molecular targets. The chlorine and methylsulfanyl groups play a crucial role in binding to the active sites of enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to its biological effects. The exact pathways and molecular targets depend on the specific application and are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Chloro-2-(methylsulfanyl)-N-(4-piperidinyl)-4-pyrimidinamine: Similar structure but with a piperidinyl group instead of dipropyl groups.
6-Chloro-2-(methylsulfanyl)-N,N-dimethyl-4-pyrimidinamine: Similar structure but with dimethyl groups instead of dipropyl groups.
Uniqueness
6-Chloro-2-(methylsulfanyl)-N,N-dipropyl-4-pyrimidinamine is unique due to the presence of dipropyl groups, which can influence its lipophilicity, binding affinity, and overall biological activity
Propriétés
IUPAC Name |
6-chloro-2-methylsulfanyl-N,N-dipropylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN3S/c1-4-6-15(7-5-2)10-8-9(12)13-11(14-10)16-3/h8H,4-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTBUXGANADOSHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=CC(=NC(=N1)SC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.80 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




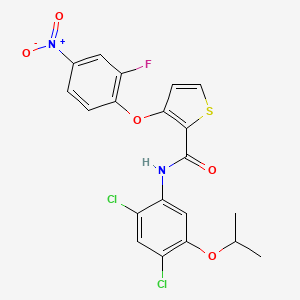

![methyl 3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)benzenecarboxylate](/img/structure/B3129164.png)
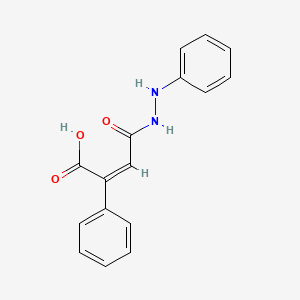

![3-{[2-(4-Methoxyphenyl)-2-oxoethyl]sulfanyl}-5-methyl-4-isothiazolecarbonitrile](/img/structure/B3129178.png)
![[(2-fluorophenyl)methoxy]urea](/img/structure/B3129183.png)
![[(2-Chloro-6-fluorophenyl)methoxy]urea](/img/structure/B3129186.png)

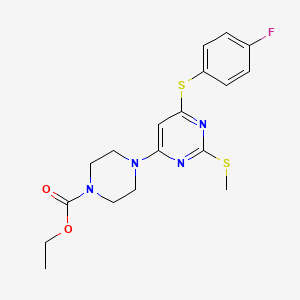
![2-pentyl-3-phenylacrylaldehyde N-[6-chloro-2-(methylsulfanyl)-4-pyrimidinyl]hydrazone](/img/structure/B3129219.png)
